1-(3,5-Dimethylphenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride may involve catalytic hydrogenation processes, where the corresponding nitro compound is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms.
Major Products
The major products formed from these reactions include the corresponding ketones, alcohols, and halogenated derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a chiral ligand in asymmetric synthesis.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(3,5-Dimethylphenyl)ethanol: A related compound with an alcohol functional group instead of an amine.
3,5-Dimethylbenzaldehyde: The corresponding aldehyde, which can be used as a precursor in the synthesis of ®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride.
Uniqueness
®-1-(3,5-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions with biological targets. This property makes it particularly valuable in the synthesis of chiral pharmaceuticals and in asymmetric catalysis.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)6-10(5-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGBBANAQZPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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